

N-Propylpropanamide: A Physicochemical Compendium for the Research Professional

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An In-depth Technical Guide

This whitepaper provides a detailed overview of the core physicochemical properties of **N-propylpropanamide** (also known as N-propylpropionamide), tailored for researchers, scientists, and professionals in the field of drug development. This document collates available experimental and computed data, outlines detailed methodologies for their determination, and presents a logical workflow for its synthesis.

Core Physicochemical Properties

N-Propylpropanamide is a secondary amide with the chemical formula C₆H₁₃NO. Its structure, consisting of a propyl group attached to the nitrogen atom of a propanamide, dictates its physical and chemical behavior, including its polarity and hydrogen bonding capabilities. These characteristics are fundamental to its solubility, stability, and potential applications as a chemical intermediate.

Quantitative Data Summary

The following tables summarize the key physicochemical properties of **N-propylpropanamide**. Data is distinguished between experimentally determined and computationally predicted values where applicable.



Identifier	Value		Source		
IUPAC Name	N-prop	pylpropanamide	[1]		
Synonyms	N-propylpropionamide, Propionyl-propylamine		[1]	[1]	
CAS Number	3217-8	36-5	[1]		
Molecular Formula	С6Н13	NO	[2]		
Molecular Weight	115.17	7 g/mol	[1][2]		
Canonical SMILES	CCCN	IC(=O)CC	[2]		
Property	\/alue	Tyne	Sourc	0	

Property	Value	Туре	Source
Boiling Point	216.9 °C at 760 mmHg	Experimental	
Melting Point	No experimental data available	-	
Density	0.862 g/cm ³	Experimental	
Flash Point	114.5 °C	Experimental	_
Solubility	Soluble in water and polar organic solvents	Qualitative	
pKa (Amide Proton)	No experimental data available	-	
LogP (Octanol-Water)	0.9	Computed	[1]
Vapor Pressure	0.1 ± 0.4 mmHg at 25°C	Predicted	
Refractive Index	1.415	Experimental	

Experimental Protocols



Detailed and standardized methodologies are critical for the accurate and reproducible determination of physicochemical properties. Below are protocols for key experimental procedures.

Melting Point Determination (Capillary Method)

The melting point of a solid is a sensitive indicator of its purity. For a crystalline solid like **N-propylpropanamide**, a sharp melting range is expected for a pure sample.

Methodology:

- Sample Preparation: A small quantity of finely powdered, dry N-propylpropanamide is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.
- Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heated block or an oil bath and a calibrated thermometer or a digital temperature sensor.
- Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, as the temperature approaches the expected melting point.
- Observation: The temperature at which the first drop of liquid appears (onset of melting) and
 the temperature at which the entire solid phase has transformed into a liquid (completion of
 melting) are recorded. This range is the melting point of the substance.
- Purity Assessment: A narrow melting range (typically < 1 °C) is indicative of a high-purity compound. Impurities tend to depress and broaden the melting range.

Solubility Determination

This protocol outlines a qualitative and semi-quantitative method for assessing the solubility of **N-propylpropanamide** in various solvents.

Methodology:

• Solvent Selection: A range of solvents with varying polarities should be used, including water, ethanol, acetone, and a non-polar solvent like hexane.



- Sample Measurement: A precise amount of N-propylpropanamide (e.g., 10 mg) is weighed and placed into a test tube.
- Solvent Addition: A measured volume of the selected solvent (e.g., 1 mL) is added to the test tube.
- Mixing: The mixture is agitated vigorously for a set period (e.g., 1-2 minutes) at a constant temperature (e.g., 25 °C).
- Observation: The solution is visually inspected for the presence of undissolved solid.
- Classification:
 - Soluble: If no solid is visible to the naked eye.
 - Partially Soluble: If some, but not all, of the solid has dissolved.
 - Insoluble: If the solid remains largely undissolved.
- Quantitative Analysis (Optional): For a quantitative measurement, the saturated solution is
 filtered to remove any excess solid. A known volume of the filtrate is then evaporated to
 dryness, and the mass of the dissolved solute is determined. Solubility is then expressed in
 units such as g/100 mL.

pKa Determination (Potentiometric Titration)

The pKa of the amide proton in **N-propylpropanamide** is expected to be high, indicating very weak acidity. Potentiometric titration is a precise method for determining the pKa of weak acids and bases.

Methodology:

Solution Preparation: A solution of N-propylpropanamide of known concentration (e.g., 0.01 M) is prepared in a suitable solvent, typically a mixture of water and an organic co-solvent like methanol or DMSO to ensure solubility. The ionic strength of the solution is kept constant by adding a background electrolyte (e.g., 0.1 M KCl).

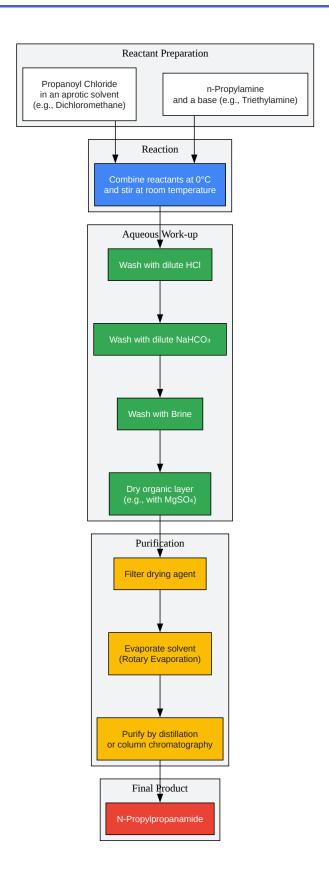


- Titration Setup: The solution is placed in a thermostatted vessel equipped with a magnetic stirrer. A calibrated pH electrode is immersed in the solution.
- Titration: A standardized solution of a strong base (e.g., 0.1 M NaOH) is added incrementally
 using a burette. After each addition, the solution is allowed to equilibrate, and the pH is
 recorded.
- Data Analysis: The pH is plotted against the volume of titrant added. The equivalence point is determined from the inflection point of the titration curve (or by analyzing the first or second derivative of the curve).
- pKa Calculation: The pKa is the pH at which half of the acid has been neutralized (i.e., at the half-equivalence point). For very weak acids, computational methods may be required to accurately determine the pKa from the titration data.

Synthesis Workflow

A common and efficient method for the synthesis of N-substituted amides is the reaction of a primary or secondary amine with an acyl chloride. The following diagram illustrates a typical experimental workflow for the synthesis of **N-propylpropanamide** from n-propylamine and propanoyl chloride.





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Caption: Synthesis workflow for N-propylpropanamide.



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References

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- 2. N-Propylpropanamide|CAS 3217-86-5|RUO [benchchem.com]
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